2-(2,6-Dibromophenoxy)ethanol;4-methylbenzenesulfonic acid
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Overview
Description
2-(2,6-Dibromophenoxy)ethanol;4-methylbenzenesulfonic acid is a chemical compound that combines the properties of both 2-(2,6-dibromophenoxy)ethanol and 4-methylbenzenesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dibromophenoxy)ethanol;4-methylbenzenesulfonic acid typically involves the reaction of 2-(2,6-dibromophenoxy)ethanol with 4-methylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like sulfuric acid to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dibromophenoxy)ethanol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Hydroxide ions in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of phenolic compounds or amines.
Scientific Research Applications
2-(2,6-Dibromophenoxy)ethanol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,6-dibromophenoxy)ethanol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dibromophenoxy)ethanol: Shares the phenoxyethanol structure but lacks the sulfonic acid group.
4-Methylbenzenesulfonic acid: Contains the sulfonic acid group but lacks the phenoxyethanol structure.
Uniqueness
2-(2,6-Dibromophenoxy)ethanol;4-methylbenzenesulfonic acid is unique due to the combination of both phenoxyethanol and sulfonic acid functionalities, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to its individual components .
Properties
CAS No. |
865756-51-0 |
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Molecular Formula |
C15H16Br2O5S |
Molecular Weight |
468.2 g/mol |
IUPAC Name |
2-(2,6-dibromophenoxy)ethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H8Br2O2.C7H8O3S/c9-6-2-1-3-7(10)8(6)12-5-4-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,11H,4-5H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
IESKCYAJQJNZLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=C(C(=C1)Br)OCCO)Br |
Origin of Product |
United States |
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